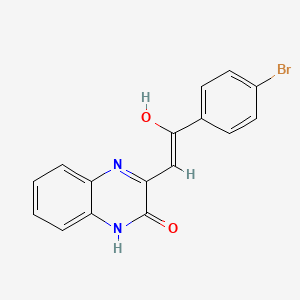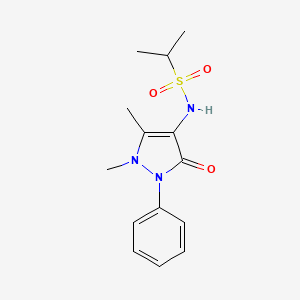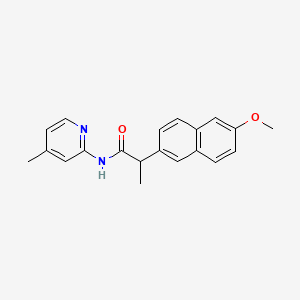![molecular formula C12H16N2O4S B603568 Methyl 1-[(3-aminophenyl)sulfonyl]prolinate CAS No. 1101623-12-4](/img/structure/B603568.png)
Methyl 1-[(3-aminophenyl)sulfonyl]prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Membrane Science for Desalination
- Composite NF Membranes : The synthesis and characterization of novel polymers, including variations of Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated form, were explored for use in polysulfone composite membranes for desalination. These membranes exhibited significant salt rejection and water flux, demonstrating their potential for water purification applications (Padaki et al., 2013).
Medicinal Chemistry
- GSK-3β Inhibitors for Alzheimer's Disease : Compounds containing methylsulfonyl groups were investigated as inhibitors of glycogen synthase kinase 3β (GSK-3β), an enzyme associated with Alzheimer's disease. These inhibitors were labeled with carbon-11 for PET imaging studies, offering insights into the enzyme's role in disease processes (Kumata et al., 2015).
- Antiviral Agents : Novel indolyl aryl sulfones were synthesized and tested against HIV-1, showing potent activity against strains carrying NNRTI resistance mutations. These findings highlight the therapeutic potential of sulfone derivatives in antiretroviral therapy (Silvestri et al., 2003).
Environmental Microbiology
- Degradation of Sulfonamide Antibiotics : A microbial strategy involving ipso-hydroxylation followed by fragmentation was identified for the degradation of sulfamethoxazole and other sulfonamides. This process, initiated by Microbacterium sp. strain BR1, suggests a novel pathway for mitigating antibiotic resistance propagation in the environment (Ricken et al., 2013).
Green Chemistry
- Synthesis of 2-Amino-3-phenyl (or Alkyl) Sulfonyl-4H-chromenes : An environmentally benign protocol was developed for the synthesis of medicinally relevant 2-amino-3-phenyl (or alkyl) sulfonyl-4H-chromenes, demonstrating the potential for sustainable production of pharmaceutical intermediates (Pandit et al., 2016).
Synthetic Organic Chemistry
- Catalytic Asymmetric Benzylic C-H Activation : A novel method for the catalytic asymmetric activation of benzylic C-H bonds was developed, showcasing the utility of sulfonyl and acyl azides for the efficient functionalization of unactivated methyl groups. This work opens new avenues for late-stage functionalization in complex molecule synthesis (Kang et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 1-(3-aminophenyl)sulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-12(15)11-6-3-7-14(11)19(16,17)10-5-2-4-9(13)8-10/h2,4-5,8,11H,3,6-7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFDXIFPRTXTRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one](/img/structure/B603487.png)



![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B603494.png)
![5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B603495.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B603497.png)
![ethyl 4-methyl-2-{[(9H-purin-6-ylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B603498.png)
![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B603499.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B603500.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B603503.png)
![2-[(4-Bromo-1-naphthyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B603505.png)
